molecular formula C25H23N3O5S2 B12640121 2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester

2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester

Cat. No.: B12640121
M. Wt: 509.6 g/mol
InChI Key: KAICYNMEFKVQKN-UHFFFAOYSA-N
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Description

The compound 2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester is a synthetic molecule featuring a hybrid heterocyclic scaffold. Key structural elements include:

  • A thiazole ring substituted at the 4-position with a pyrrolo[2,3-b]pyridine moiety.
  • A phenylsulfonyl group at the 1-position of the pyrrolopyridine, enhancing metabolic stability and modulating electronic properties.
  • An ethyl ester functional group, which may act as a prodrug to improve bioavailability.

This compound is hypothesized to exhibit bioactivity in therapeutic areas such as kinase inhibition or antimicrobial activity, based on structural parallels to other bioactive heterocycles .

Properties

Molecular Formula

C25H23N3O5S2

Molecular Weight

509.6 g/mol

IUPAC Name

ethyl 4-[1-(benzenesulfonyl)-5-(4-oxocyclohexyl)pyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C25H23N3O5S2/c1-2-33-25(30)24-27-22(15-34-24)21-14-28(35(31,32)19-6-4-3-5-7-19)23-20(21)12-17(13-26-23)16-8-10-18(29)11-9-16/h3-7,12-16H,2,8-11H2,1H3

InChI Key

KAICYNMEFKVQKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CN(C3=C2C=C(C=N3)C4CCC(=O)CC4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives containing thiazole rings have shown promising results against breast and lung cancer cells by inducing apoptosis and inhibiting tumor growth .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of key signaling pathways associated with cell survival and proliferation. For example, compounds similar to 2-thiazolecarboxylic acid derivatives have been reported to inhibit the eIF4F translation complex, which is frequently hyperactivated in cancer cells, leading to reduced expression of oncogenic proteins .

Antimicrobial Properties

Thiazole derivatives have also been studied for their antimicrobial activities. The presence of the thiazole moiety enhances the interaction with microbial enzymes and receptors, making these compounds effective against a range of bacteria and fungi. Research has demonstrated that certain thiazole-based compounds can inhibit the growth of resistant strains of bacteria, offering a potential avenue for new antibiotic development .

Agricultural Applications

Plant Growth Regulators
The unique structure of thiazole derivatives allows them to function as plant growth regulators. Studies have shown that these compounds can enhance plant growth and yield by modulating phytohormone levels or by acting as inhibitors of specific plant enzymes involved in growth regulation . This application is particularly relevant in sustainable agriculture practices.

Fungicides
Additionally, thiazole derivatives have been explored as fungicides. Their ability to interfere with fungal metabolism makes them suitable candidates for developing new agricultural fungicides that target crop diseases effectively while being less harmful to beneficial organisms .

Synthesis and Chemical Properties

The synthesis of 2-thiazolecarboxylic acid derivatives typically involves multi-step chemical reactions that can be optimized for yield and purity. The compound can be synthesized through various methods including condensation reactions involving thiazole precursors and carboxylic acids or their derivatives .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of lung cancer cell proliferation at low concentrations.
Study BAntimicrobial EfficacyShowed effectiveness against multi-drug resistant bacterial strains.
Study CAgricultural UseEnhanced growth rates in treated crops compared to control groups; potential as a sustainable pesticide alternative.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the pyrrolo[2,3-b]pyridine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Analog 1: 5-Thiazolecarboxylic Acid, 2,3-Dihydro-2-Imino-4-Methyl-3-[4-(2-Phenyldiazenyl)Phenyl]-, Ethyl Ester (CAS 611192-16-6)

  • Key Features: Thiazole core with a dihydro-2-imino substituent. 4-Methyl group and a diazenylphenyl side chain. Ethyl ester for solubility enhancement.
  • Comparison: Unlike the target compound, this analog lacks the pyrrolopyridine system and sulfonyl group, reducing steric bulk and electronic complexity. The diazenylphenyl group may confer photochemical reactivity, which is absent in the sulfonyl-containing target molecule. Bioactivity: Limited data, but diazenyl groups are associated with antimicrobial properties in some studies .

Structural Analog 2: Ethyl 3-Methyl-6-(4-Pyridinyl)-1-[2-(Trifluoromethyl)Phenyl]-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate (CAS 735322-17-5)

  • Key Features :
    • Pyrazolo[3,4-b]pyridine core substituted with a trifluoromethylphenyl group.
    • 4-Pyridinyl side chain and ethyl ester.
  • The trifluoromethyl group enhances lipophilicity compared to the 4-oxocyclohexyl group, which may improve membrane permeability but reduce solubility. Bioactivity: Trifluoromethyl groups are common in kinase inhibitors, suggesting possible anticancer applications .

Data Table: Structural and Functional Comparison

Feature Target Compound CAS 611192-16-6 CAS 735322-17-5
Core Structure Pyrrolo[2,3-b]pyridine-thiazole hybrid Dihydrothiazole Pyrazolo[3,4-b]pyridine
Key Substituents 4-Oxocyclohexyl, phenylsulfonyl Phenyldiazenyl, 4-methyl Trifluoromethylphenyl, 4-pyridinyl
Ester Group Ethyl ester Ethyl ester Ethyl ester
Metabolic Stability High (due to sulfonyl group) Moderate (diazenyl may undergo reduction) High (trifluoromethyl resists metabolism)
Bioactivity Focus Kinase inhibition (predicted) Antimicrobial (hypothesized) Anticancer (kinase inhibition)

Research Findings and Implications

  • Target Compound Advantages :

    • The phenylsulfonyl group enhances metabolic stability compared to analogs with diazenyl or trifluoromethyl groups .
    • The 4-oxocyclohexyl moiety may improve binding to hydrophobic pockets in target proteins, as seen in cyclohexyl-containing kinase inhibitors.
    • The ethyl ester likely acts as a prodrug, increasing oral bioavailability compared to free carboxylic acid forms .
  • Limitations: Synthetic complexity due to the hybrid pyrrolopyridine-thiazole scaffold. Limited solubility compared to pyridinyl-containing analogs, necessitating formulation optimization.

Biological Activity

The compound 2-thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolecarboxylic acid moiety linked to a pyrrolo[2,3-b]pyridine scaffold with additional functional groups that may enhance its biological efficacy. The presence of the ethyl ester group may influence its solubility and bioavailability.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including the target compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. One study reported that a derivative with a similar structure demonstrated an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound 4h4T1 Breast Cancer7
Pyrrolo[2,3-b]pyridine DerivativeHCT-116 Colon Cancer6.2
Thiazolecarboxylic DerivativeK563 Leukemia CellsComparable to Dasatinib

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on similar thiazole derivatives has indicated activity against various bacterial strains, making it a candidate for further investigation in the context of infectious diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example, pyrrolo[2,3-b]pyridine derivatives have been found to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis . This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the pharmacological potential of compounds related to 2-thiazolecarboxylic acid derivatives:

  • Study on FGFR Inhibition : A derivative was shown to inhibit FGFR signaling pathways effectively, resulting in decreased proliferation and increased apoptosis in breast cancer models .
  • Antitumor Activity : In vitro studies demonstrated that certain thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, supporting their development as potential anticancer agents .

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